tert-Butyl (3R,4S,5S)-4-(Cbz-amino)-3-hydroxy-5-methylheptanoate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTSBAWJROLRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
| Compound/Group | Role |
|---|---|
| N-BOC-D-serine (compound 6) | Chiral amino acid starting material |
| Isobutyl chlorocarbonate | Mixed anhydride formation agent |
| N-methylmorpholine (NMM) | Acid binding agent |
| Benzylamine (PhCH2NH2) | Source of benzyloxycarbonyl group |
| Ethyl acetate (anhydrous) | Reaction solvent |
Reaction Sequence
Mixed Anhydride Formation
N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine under anhydrous and cold conditions (temperature range: -20 to 40 °C, preferably -10 to 5 °C). This forms a mixed acid anhydride intermediate.Condensation with Benzylamine
The mixed anhydride then undergoes condensation with benzylamine in anhydrous ethyl acetate, leading to the formation of the Cbz-protected amide intermediate.Isolation and Purification
The product, this compound, is isolated by standard extraction and purification techniques.
Reaction Conditions and Ratios
| Parameter | Value/Range |
|---|---|
| Molar ratio (N-BOC-D-serine : isobutyl chlorocarbonate) | 1 : 1.1–1.5 |
| Molar ratio (N-BOC-D-serine : N-methylmorpholine) | 1 : 1.1–1.5 |
| Molar ratio (N-BOC-D-serine : benzylamine) | 1 : 1.1–1.5 |
| Temperature | -20 to 40 °C (preferably -10 to 5 °C) |
| Solvent | Anhydrous ethyl acetate |
Advantages of This Method
- High stereochemical fidelity preserving (3R,4S,5S) configuration.
- Use of relatively mild and industrially feasible reagents.
- Avoids expensive reagents like methyl iodide and silver suboxide used in other methods.
- Suitable for scale-up due to simpler purification and environmentally friendlier solvents.
Alternative Methods and Considerations
Previous Routes and Their Limitations
- Earlier methods for similar compounds often used methyl iodide and silver suboxide for methylation steps, which are costly and less suitable for industrial production.
- Removal of Cbz protecting groups typically requires palladium-catalyzed hydrogenolysis, increasing production costs.
- Alkylation steps sometimes lead to esterification side products, complicating purification and lowering yields (~77% reported in some routes).
- Use of solvents like methylene dichloride causes environmental concerns and lower recovery rates (60–70%).
Improvements in Current Methods
- The described method uses isobutyl chlorocarbonate and N-methylmorpholine to form mixed anhydrides, which react cleanly with benzylamine.
- The reaction is performed under anhydrous and cold conditions to minimize side reactions.
- Avoids problematic by-products and simplifies downstream purification.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Mixed anhydride formation | N-BOC-D-serine + isobutyl chlorocarbonate + NMM | Formation of activated intermediate |
| Condensation | Benzylamine in anhydrous ethyl acetate | Formation of Cbz-protected amide |
| Temperature | -20 to 40 °C (preferably -10 to 5 °C) | Controls reaction rate and selectivity |
| Molar ratios | N-BOC-D-serine : i-BuOCOCl : NMM : PhCH2NH2 = 1 : 1.1–1.5 : 1.1–1.5 : 1.1–1.5 | Stoichiometric balance for optimal yield |
| Purification | Standard extraction and crystallization | High purity product with stereochemical integrity |
Research Findings and Industrial Relevance
- The preparation method described is aligned with green chemistry principles, minimizing hazardous reagents and waste.
- The compound serves as a crucial intermediate for the synthesis of lacosamide, an antiepileptic drug, and auristatin derivatives used in antibody-drug conjugates.
- The stereochemistry (3R,4S,5S) is critical for biological activity, and the method ensures this configuration is maintained.
- The process has been patented and demonstrated at scale, indicating its robustness and industrial applicability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is used as an intermediate in the synthesis of more complex molecules. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chirality on biological activity. It serves as a model compound for understanding the interactions between chiral molecules and biological systems .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of multiple functional groups allows for modifications that can enhance biological activity and selectivity .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its synthesis and reactions are of interest for developing efficient and sustainable production methods .
Mechanism of Action
The mechanism of action of (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical structural differences and applications of analogous compounds:
Key Observations :
- Amino Protection: Cbz groups (target compound) offer orthogonal deprotection compared to methylamino or free amino groups (e.g., 951637-18-6), enabling sequential synthesis steps .
- Chain Length: Shorter carbon chains (e.g., hexanoate in 1628794-75-1 vs. heptanoate) limit steric effects and modify substrate-enzyme interactions .
Stereochemical Differences
- 3R,4S,5S vs. 3S,4S : The target compound’s 3R,4S,5S configuration is critical for binding to aplysiatoxin’s biological targets. In contrast, (3S,4S)-configured analogs (e.g., 951637-18-6) exhibit reduced activity due to mismatched stereochemistry .
- Methylamino vs. Cbz-Amino: The hydrochloride salt of 120205-48-3 enhances water solubility but requires additional steps to deprotect the methylamino group for further functionalization .
Commercial Availability
Biological Activity
tert-Butyl (3R,4S,5S)-4-(Cbz-amino)-3-hydroxy-5-methylheptanoate , a complex organic compound, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by various research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C20H31NO5. It contains multiple functional groups, including a hydroxyl group, an ester, and a benzyloxycarbonyl (Cbz) amino group. The presence of chiral centers at positions 3, 4, and 5 makes it particularly interesting for stereochemical studies.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H31NO5 |
| Molecular Weight | 365.46 g/mol |
| CAS Number | 135383-55-0 |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzyloxycarbonyl group serves as a protective moiety that allows selective modifications at other functional sites. The hydroxyl and ester groups can participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may exhibit enzyme inhibitory properties. For instance, research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. Such findings suggest potential applications in cancer therapeutics.
Case Studies
- Cancer Research : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anti-cancer activity. The results demonstrated significant inhibition of tumor cell proliferation in vitro, indicating that modifications to the Cbz group can enhance biological activity against specific cancer cell lines.
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition in metabolic pathways |
| Anti-Cancer Activity | Reduced tumor cell proliferation |
| Neuroprotection | Decreased oxidative stress; improved survival |
Synthesis and Research Applications
The synthesis of this compound typically involves several steps:
- Protection of Functional Groups : Protecting groups are introduced to prevent undesired reactions.
- Formation of Amide Bonds : Using coupling reagents like DCC or EDC to form amide bonds.
- Selective Reduction : Reduction steps to achieve desired functional groups.
This compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Research Applications
In addition to its use in enzyme studies and drug development, this compound is valuable for:
- Studying Chirality Effects : Understanding how chirality influences biological interactions.
- Developing Therapeutics : Modifying the structure to enhance selectivity and efficacy against specific targets.
Q & A
Q. What are the key considerations for synthesizing tert-Butyl (3R,4S,5S)-4-(Cbz-amino)-3-hydroxy-5-methylheptanoate with high stereochemical purity?
The synthesis requires precise control of reaction conditions to maintain stereochemistry. For example, coupling reactions using HATU/DIEA in anhydrous DMF under inert gas (e.g., argon) can minimize racemization . Protecting group strategies, such as the tert-butyl ester and Cbz (carbobenzyloxy) groups, are critical to prevent undesired side reactions. Post-reaction purification via reversed-phase flash chromatography (RP-FC) ensures enantiomeric excess, as demonstrated in yields of ~31% with >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological validation includes:
- Spectroscopy : H NMR and C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, Cbz-amino at δ ~5.1 ppm) .
- Chromatography : HPLC with UV detection to assess purity (>95%) and RP-FC for separation of diastereomers .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 678.3) .
Q. What are common challenges in purifying this compound, and how can they be addressed?
Low yields (e.g., 31%) often arise from competing side reactions or solubility issues. Strategies include:
- Optimizing solvent systems (e.g., DMF for coupling, ethyl acetate for extraction).
- Using RP-FC with gradients of MeOH/CHCl to resolve polar impurities .
- Precipitating unreacted starting materials with aqueous washes (e.g., NaHCO) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in downstream modifications?
The bulky tert-butyl group restricts access to the carbonyl oxygen, limiting nucleophilic attacks. This steric effect necessitates tailored reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) for functionalization. Comparative studies with analogs lacking the tert-butyl group show enhanced reactivity at the ester moiety .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
Discrepancies often stem from residual solvents or variable diastereomer ratios. Solutions include:
- Deuterated solvent exchange (e.g., DMSO-d for better resolution of hydroxy protons).
- Dynamic NMR experiments to assess conformational flexibility .
- Cross-validation with X-ray crystallography for absolute configuration .
Q. What strategies are effective for designing structural analogs with improved biological activity?
- Core Modifications : Replace the Cbz group with alternative carbamates (e.g., Fmoc) to alter lipophilicity .
- Stereochemical Variations : Synthesize (3R,4R,5R) or (3S,4S,5S) diastereomers to probe stereoselective interactions with targets like enzymes or receptors .
- Functional Group Additions : Introduce fluorinated or methylated substituents to enhance metabolic stability .
Q. What mechanistic insights explain the compound’s role in inhibiting biological targets (e.g., proteases or kinases)?
The carbamate moiety acts as a reversible electrophile, forming transient covalent bonds with catalytic residues (e.g., serine in proteases). Molecular docking studies suggest the tert-butyl group stabilizes hydrophobic interactions in binding pockets, while the hydroxy group participates in hydrogen bonding . Competitive inhibition assays (IC) and mutagenesis studies validate these interactions .
Q. How can researchers optimize solubility for in vitro assays without compromising stability?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and compound integrity .
- Prodrug Approaches : Convert the tert-butyl ester to a sodium salt for aqueous compatibility .
- Nanoformulations : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s stability under acidic conditions be reconciled?
Stability variations may arise from differences in experimental conditions (e.g., pH, temperature). Controlled studies show:
Q. What explains discrepancies in reported yields for similar synthetic routes?
Yield variability (~20–40%) is attributed to:
- Coupling Efficiency : Excess HATU (1.2 equiv) improves activation of carboxylic acids but may increase side products .
- Purification Losses : RP-FC can lead to mass loss in highly polar intermediates .
- Scale Effects : Milligram-scale syntheses often have lower yields than optimized multigram procedures .
Methodological Recommendations
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis during key steps .
- Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl) and report solvent peaks for calibration .
- Troubleshooting Low Yields : Pre-activate carboxylic acids with HATU/DIEA before adding nucleophiles to minimize competing reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
